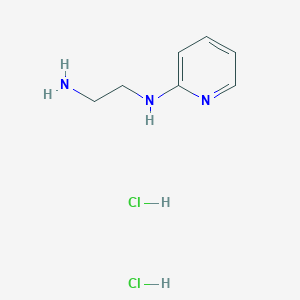

2-(2-Aminoethylamino)-pyridine dihydrochloride

Description

Properties

IUPAC Name |

N'-pyridin-2-ylethane-1,2-diamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3.2ClH/c8-4-6-10-7-3-1-2-5-9-7;;/h1-3,5H,4,6,8H2,(H,9,10);2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJGUUWHSAANPMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40557806 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99669-44-0 | |

| Record name | N~1~-(Pyridin-2-yl)ethane-1,2-diamine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40557806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 99669-44-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Properties of 2-(2-Aminoethylamino)-pyridine Dihydrochloride

Abstract

This technical guide provides a detailed exploration of 2-(2-Aminoethylamino)-pyridine Dihydrobromide, a molecule of significant interest for researchers in medicinal chemistry and materials science. Due to its structure, featuring a pyridine ring and a flexible ethylenediamine chain, this compound is an excellent bidentate chelating ligand and a versatile building block for synthesizing more complex molecules. This document outlines a robust and plausible synthetic pathway, provides a comprehensive analysis of its predicted physicochemical and spectroscopic properties, and discusses essential safety and handling protocols. The methodologies are presented with a focus on the underlying chemical principles, ensuring that researchers can not only replicate the synthesis but also adapt it for their specific applications.

Introduction and Chemical Identity

2-(2-Aminoethylamino)-pyridine is a derivative of 2-aminopyridine, a well-known scaffold in pharmaceutical development.[1] The introduction of an ethylamino group at the 2-position enhances its functionality, creating a molecule with three nitrogen atoms capable of acting as hydrogen bond donors or acceptors and coordinating with metal ions. This makes it a valuable synthon for creating novel pharmaceutical agents and functional materials.[2] The dihydrochloride salt form enhances its stability and solubility in aqueous media, making it more convenient for handling and for use in biological applications.

| Identifier | Details |

| IUPAC Name | N1-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride |

| Molecular Formula | C₇H₁₃Cl₂N₃ |

| Molecular Weight | 210.11 g/mol |

| Chemical Structure |  |

Proposed Synthesis Pathway and Rationale

The synthesis of 2-(2-Aminoethylamino)-pyridine is most effectively achieved via a nucleophilic aromatic substitution (SₙAr) reaction. This strategy is predicated on the electron-deficient nature of the pyridine ring, which is susceptible to attack by strong nucleophiles, particularly when a good leaving group is present at the 2- or 4-position.

Core Rationale:

-

Reactants: The chosen reactants are 2-chloropyridine and ethylenediamine. 2-Chloropyridine serves as the electrophilic substrate, with the chlorine atom acting as an excellent leaving group. Ethylenediamine is a potent nucleophile due to its two primary amino groups. An excess of ethylenediamine is used to both drive the reaction forward and act as the solvent, minimizing the formation of a disubstituted byproduct.

-

Reaction Mechanism: The primary amino group of an ethylenediamine molecule attacks the carbon atom bonded to chlorine on the pyridine ring. This forms a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the electron-withdrawing nitrogen atom of the pyridine ring. The complex then collapses, expelling the chloride ion and yielding the desired product.

-

Salt Formation: The resulting free base, N¹-(pyridin-2-yl)ethane-1,2-diamine, is a stable but potentially oily substance. Conversion to the dihydrochloride salt is achieved by treating a solution of the base with hydrochloric acid. This protonates the basic nitrogen atoms (the two on the ethylenediamine chain and the pyridine ring nitrogen), forming a crystalline solid that is easier to purify, handle, and store.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of 2-(2-Aminoethylamino)-pyridine dihydrochloride.

Detailed Experimental Protocol

This protocol is a self-validating system. Successful isolation of the intermediate free base and its subsequent conversion to the crystalline dihydrochloride salt with the expected properties serve as confirmation of the reaction's progress and success.

Part A: Synthesis of N¹-(pyridin-2-yl)ethane-1,2-diamine (Free Base)

-

Setup: To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethylenediamine (100 mL, ~1.5 mol, excess).

-

Reaction Initiation: While stirring, slowly add 2-chloropyridine (10.0 g, 88.0 mmol) to the flask. The addition should be done cautiously as an initial exothermic reaction may occur.

-

Reflux: Heat the reaction mixture to reflux (~116 °C) and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the 2-chloropyridine spot.

-

Workup and Isolation: After cooling to room temperature, remove the excess ethylenediamine under reduced pressure using a rotary evaporator. This will leave a viscous, oily residue.

-

Purification: The crude product can be purified by vacuum distillation to yield the pure free base, N¹-(pyridin-2-yl)ethane-1,2-diamine.

Part B: Formation of this compound

-

Dissolution: Dissolve the purified free base (e.g., 10.0 g, 72.9 mmol) in 100 mL of absolute ethanol.

-

Acidification: Cool the solution in an ice bath. Slowly add concentrated hydrochloric acid (~14.5 mL, ~175 mmol, 2.4 equivalents) dropwise with vigorous stirring. A white precipitate will form immediately.

-

Crystallization: Allow the mixture to stir in the ice bath for an additional 30 minutes to ensure complete precipitation.

-

Isolation: Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol, followed by diethyl ether, to facilitate drying.

-

Drying and Storage: Dry the resulting white crystalline solid under vacuum. Store the final product in a desiccator to protect it from moisture.

Physicochemical and Spectroscopic Properties

The identity and purity of the synthesized compound are confirmed through analysis of its physical and spectroscopic properties. The data presented below are predicted based on the known characteristics of its constituent functional groups.[3][4][5]

Table 1: Physical Properties

| Property | Value/Description | Rationale |

| Appearance | White to off-white crystalline solid | Salt formation typically leads to crystalline solids. |

| Solubility | Soluble in water, methanol. Sparingly soluble in ethanol. Insoluble in non-polar solvents like ether, hexanes. | The ionic nature of the dihydrochloride salt significantly increases its polarity and water solubility.[6][7] |

| Melting Point | >250 °C (with decomposition) | Amine salts are ionic and have high melting points. A similar compound, N-(2-aminoethyl)-pyridine-2-carboxamide dihydrochloride, melts at 262 °C with decomposition.[8] |

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR (D₂O) | δ 7.8-8.0 ppm (d, 1H, pyridine H6), δ 7.6-7.8 ppm (t, 1H, pyridine H4), δ 6.8-7.0 ppm (m, 2H, pyridine H3, H5), δ 3.6-3.8 ppm (t, 2H, -NH-CH₂ -), δ 3.2-3.4 ppm (t, 2H, -CH₂ -NH₃⁺). Note: N-H protons will exchange with D₂O. |

| ¹³C NMR (D₂O) | δ ~158 ppm (pyridine C2), δ ~148 ppm (pyridine C6), δ ~140 ppm (pyridine C4), δ ~115 ppm (pyridine C5), δ ~108 ppm (pyridine C3), δ ~45 ppm (-NH-C H₂-), δ ~40 ppm (-C H₂-NH₃⁺). |

| FTIR (KBr, cm⁻¹) | 3200-2800 cm⁻¹ (Broad, strong - N-H and C-H stretches), ~1640 cm⁻¹ (N-H bend, scissoring), ~1600, 1570 cm⁻¹ (C=C and C=N ring stretching), ~1315 cm⁻¹ (Aromatic C-N stretch). The broadness in the high-frequency region is characteristic of amine salts.[3][9] |

| Mass Spec. (ESI+) | m/z = 138.10 [M+H]⁺ . The molecular ion observed will correspond to the free base (C₇H₁₁N₃, MW = 137.19). |

Safety and Handling

While a specific safety data sheet for this compound is not available, the hazards can be inferred from structurally related compounds such as 2-(2-Aminoethyl)pyridine and other aminopyridines.[10][11][12][13]

-

Acute Toxicity: Assumed to be harmful or toxic if swallowed or in contact with skin.[11]

-

Corrosion/Irritation: Expected to cause skin irritation and serious eye damage.[12][13] Inhalation of dust may cause respiratory irritation.

-

Personal Protective Equipment (PPE): Always handle this compound in a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[10]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[12] The compound is likely hygroscopic; storage in a desiccator is recommended.

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Applications and Future Outlook

The unique structure of this compound makes it a highly valuable molecule for various advanced applications:

-

Medicinal Chemistry: It can serve as a scaffold or intermediate for the synthesis of novel therapeutic agents. The three nitrogen sites offer multiple points for modification and interaction with biological targets. Aminopyridine derivatives are known to have a wide range of pharmacological activities.[1]

-

Coordination Chemistry: As a bidentate N,N'-ligand, it can form stable complexes with a variety of transition metals. These metal complexes can be explored for their catalytic activity, magnetic properties, or potential as therapeutic metallodrugs.

-

Materials Science: The compound can be incorporated into polymers or larger supramolecular assemblies to impart specific properties, such as metal-ion sensing or pH-responsiveness.

The straightforward synthesis and versatile chemical nature of this compound ensure its continued relevance as a building block for innovation in both academic and industrial research settings.

References

- 1. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 2. 2-(2-Aminoethyl)pyridine Manufacturer & Supplier in China | Properties, Uses, Safety Data & Price [pipzine-chem.com]

- 3. chimia.ch [chimia.ch]

- 4. spectrabase.com [spectrabase.com]

- 5. 2-Aminopyridine [webbook.nist.gov]

- 6. chembk.com [chembk.com]

- 7. 2-(2-Aminoethyl)pyridine, 98% | Fisher Scientific [fishersci.ca]

- 8. prepchem.com [prepchem.com]

- 9. Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides | CHIMIA [chimia.ch]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. fishersci.com [fishersci.com]

- 13. aksci.com [aksci.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-(2-Aminoethylamino)-pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectroscopic methods used to characterize 2-(2-Aminoethylamino)-pyridine dihydrochloride. As a compound of interest in coordination chemistry and pharmaceutical development, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. This document moves beyond a simple listing of techniques to explain the causality behind experimental choices and data interpretation, ensuring a self-validating approach to structural elucidation.

Introduction: The Significance of Spectroscopic Characterization

This compound, also known as N-(pyridin-2-yl)ethane-1,2-diamine dihydrochloride, is a bidentate ligand with a versatile coordination capacity owing to its three nitrogen atoms. The dihydrochloride salt form ensures stability and solubility in aqueous media, which is often crucial for its applications. Spectroscopic characterization is not merely a procedural step but a fundamental necessity to confirm the identity, purity, and structural integrity of the molecule. The protonation of the two amino groups and the pyridine nitrogen in the dihydrochloride form significantly influences its electronic and vibrational states, making a detailed spectroscopic analysis essential for predicting its behavior in various chemical environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For this compound, both ¹H and ¹³C NMR provide invaluable information about the connectivity and electronic environment of each atom.

¹H NMR Spectroscopy: A Window into the Proton Landscape

Causality Behind Experimental Choices: The choice of solvent is critical for ¹H NMR of this dihydrochloride salt. Deuterated water (D₂O) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the salt's polarity. D₂O is often preferred for its ability to exchange with labile N-H protons, leading to their disappearance from the spectrum and simplifying the remaining signals. However, this also means the information about the number of N-H protons is lost. Running spectra in both solvents can provide complementary information.

Expected ¹H NMR Data and Interpretation:

Due to the protonation of the nitrogen atoms, the adjacent protons will be deshielded and appear at a higher chemical shift (downfield) compared to the free base. The electron-withdrawing effect of the positively charged nitrogen atoms is the primary cause for this deshielding.

| Proton Assignment | Predicted Chemical Shift (δ) in D₂O | Multiplicity | Coupling Constant (J) |

| Pyridine H-6 | ~8.0-8.2 ppm | d | ~5-6 Hz |

| Pyridine H-4 | ~7.8-8.0 ppm | t | ~7-8 Hz |

| Pyridine H-5 | ~7.2-7.4 ppm | t | ~6-7 Hz |

| Pyridine H-3 | ~7.0-7.2 ppm | d | ~8-9 Hz |

| Ethylene -CH₂-N(pyridine) | ~3.8-4.0 ppm | t | ~6-7 Hz |

| Ethylene -CH₂-NH₃⁺ | ~3.4-3.6 ppm | t | ~6-7 Hz |

Self-Validating System: The integration of the signals should correspond to the number of protons in each environment (1:1:1:1:2:2 ratio). Decoupling experiments can be performed to confirm the coupling between adjacent methylene groups in the ethylenediamine chain.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of D₂O or DMSO-d₆.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

Acquisition Parameters:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set an appropriate spectral width (e.g., 0-10 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is typically adequate.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Reference the spectrum to the residual solvent peak (e.g., HDO at ~4.79 ppm in D₂O).

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Causality Behind Experimental Choices: Similar to ¹H NMR, a polar deuterated solvent is required. Proton-decoupled ¹³C NMR is the standard experiment, providing a single peak for each unique carbon environment.

Expected ¹³C NMR Data and Interpretation:

The carbon atoms attached to or near the protonated nitrogen atoms will also be deshielded, appearing at higher chemical shifts.

| Carbon Assignment | Predicted Chemical Shift (δ) in D₂O |

| Pyridine C-2 | ~155-158 ppm |

| Pyridine C-6 | ~145-148 ppm |

| Pyridine C-4 | ~140-143 ppm |

| Pyridine C-3 | ~115-118 ppm |

| Pyridine C-5 | ~112-115 ppm |

| Ethylene -CH₂-N(pyridine) | ~40-43 ppm |

| Ethylene -CH₂-NH₃⁺ | ~38-41 ppm |

Self-Validating System: The number of peaks in the proton-decoupled spectrum should correspond to the number of unique carbon atoms in the molecule (seven in this case). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the assignments. For this molecule, DEPT-135 would show positive signals for the pyridine CH carbons and negative signals for the ethylene CH₂ carbons.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.7 mL of D₂O or DMSO-d₆.

-

Instrumentation: Utilize a high-field NMR spectrometer with a carbon probe.

-

Acquisition Parameters:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a wider spectral width (e.g., 0-180 ppm).

-

A longer acquisition time and more scans are generally required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

A relaxation delay of 2-5 seconds is recommended.

-

-

Data Processing: Process the data similarly to ¹H NMR, referencing the spectrum to the solvent peak or an internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Unveiling Vibrational Modes

FT-IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Causality Behind Experimental Choices: The sample can be prepared as a KBr pellet or analyzed using an Attenuated Total Reflectance (ATR) accessory. The dihydrochloride salt form will exhibit characteristic bands for N-H bonds of the ammonium and pyridinium ions.

Expected FT-IR Data and Interpretation:

The protonation of the amine groups leads to the appearance of broad and strong N-H stretching bands characteristic of ammonium salts.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Ammonium) | 3200-2800 (broad) | Strong |

| C-H Stretch (Aromatic) | 3100-3000 | Medium-Weak |

| C-H Stretch (Aliphatic) | 2980-2850 | Medium |

| N-H Bend (Ammonium) | 1600-1500 | Medium-Strong |

| C=N, C=C Stretch (Pyridine Ring) | 1620-1450 | Medium-Strong |

| C-N Stretch | 1350-1000 | Medium |

Self-Validating System: The presence of the broad N-H stretching band in the 3200-2800 cm⁻¹ region, along with the N-H bending vibrations, is a strong confirmation of the ammonium salt form. The characteristic aromatic C=C and C=N stretching bands confirm the presence of the pyridine ring.

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the sample with approximately 100-200 mg of dry KBr powder using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum, typically in the 4000-400 cm⁻¹ range.

-

Background Correction: A background spectrum of the empty sample compartment should be collected and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy: Exploring Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The pyridine ring is the primary chromophore in this compound.

Causality Behind Experimental Choices: The spectrum is typically recorded in a polar solvent such as water or ethanol. The pH of the solution will significantly affect the spectrum due to the protonation state of the nitrogen atoms. For the dihydrochloride salt, an acidic aqueous solution is appropriate.

Expected UV-Vis Data and Interpretation:

The protonation of the pyridine nitrogen generally causes a slight blue shift (hypsochromic shift) of the π → π* transitions compared to the free base.

| Solvent | λ_max (nm) | Transition |

| Acidic Water (pH < 2) | ~200-210, ~260-270 | π → π* |

Self-Validating System: Comparing the spectrum to that of the free base under neutral or basic conditions will show a noticeable shift in the absorption maxima, confirming the effect of protonation. The spectrum should be consistent with that of other protonated 2-aminopyridine derivatives.[1]

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., 0.1 M HCl in water) to an absorbance value between 0.1 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette filled only with the solvent.

-

Record the sample spectrum over the desired wavelength range (e.g., 200-400 nm).

-

-

Data Analysis: Determine the wavelength(s) of maximum absorbance (λ_max).

Mass Spectrometry (MS): Determining Molecular Mass and Fragmentation

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.

Causality Behind Experimental Choices: Electrospray ionization (ESI) is the preferred ionization method for this polar, pre-charged molecule. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental formula.

Expected Mass Spectrometry Data and Interpretation:

In positive ion mode ESI-MS, the spectrum is expected to show the molecular ion of the free base [M+H]⁺, as the dihydrochloride salt will dissociate in the spray. The presence of two chlorine atoms may be inferred from isotopic patterns in certain adduct ions, though this is not always observed.

| Ion | Expected m/z | Interpretation |

| [C₇H₁₁N₃ + H]⁺ | 138.1026 | Molecular ion of the free base |

| [C₇H₁₁N₃ + 2H]²⁺ | 69.5551 | Doubly charged molecular ion |

Self-Validating System: The high-resolution mass measurement should match the theoretical exact mass of the proposed formula within a few ppm. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion and the resulting fragmentation pattern can be used to confirm the structure. Expected fragments would arise from the cleavage of the ethylenediamine chain.

Experimental Protocol: ESI-Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent for ESI, such as a mixture of water and methanol or acetonitrile, with a small amount of formic acid to promote ionization.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization source (e.g., a Q-TOF or Orbitrap instrument for high resolution).

-

Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

-

Data Analysis: Determine the m/z values of the major peaks and compare the experimental exact mass with the theoretical value.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. Each method provides a unique piece of the structural puzzle, and together they create a self-validating system for confirming the identity and purity of this important compound. The insights gained from ¹H and ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry are essential for researchers and developers who utilize this molecule in their work.

References

-

Organic salt NEDC (N-naphthylethylenediamine dihydrochloride) assisted laser desorption ionization mass spectrometry for identification of metal ions in real samples. (2014). RSC Publishing. [Link]

-

Intramolecular proton transfer effects on 2,6-diaminopyridine. PubMed. [Link]

-

Ethylenediamine Dihydrochloride | C2H10Cl2N2 | CID 9521. PubChem. [Link]

-

Ethylenediamine dihydrochloride - Optional[FTIR] - Spectrum - SpectraBase. SpectraBase. [Link]

-

N

1-(Pyridin-2-yl)ethane-1,2-diamine | C7H11N3 | CID 410428. PubChem. [Link] -

NMR spectra of pyrimidines. Effect of substituents on the chemical shift of the protons of the amino group of p-substituted 2- and 5-aminopyridines and anilines. ResearchGate. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

UV spectrum of 1 mM 3-aminopyridine in a 0.5 M HCl solution. ResearchGate. [Link]

-

How to detect a HCl salt in organic compunds. Reddit. [Link]

Sources

"role of 2-(2-Aminoethylamino)-pyridine dihydrochloride in medicinal chemistry"

An In-depth Technical Guide: The Role of the 2-(2-Aminoethylamino)-pyridine Scaffold in Medicinal Chemistry

Introduction: Unveiling a Versatile Scaffold

In the landscape of modern drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. The compound 2-(2-Aminoethylamino)-pyridine, known systematically as N1-(pyridin-2-yl)ethane-1,2-diamine , represents a quintessential example of such a scaffold. While often supplied as a more stable dihydrochloride salt for laboratory use, its free base form is a potent building block characterized by a unique combination of a pyridine "head" and a flexible ethylenediamine "tail".

This structure confers two critical functionalities: the ability to act as a bidentate ligand for metal coordination and the presence of reactive amine groups that serve as versatile handles for synthetic elaboration.[1] The pyridine ring itself is a privileged heterocycle in medicinal chemistry, found in numerous FDA-approved drugs, where its nitrogen atom often acts as a hydrogen bond acceptor, enhancing binding affinity and modulating pharmacokinetic properties.[2][3][4] This guide, intended for researchers and drug development professionals, will provide an in-depth analysis of the synthesis, applications, and strategic importance of the N1-(pyridin-2-yl)ethane-1,2-diamine scaffold.

Part 1: Chemical Profile and Synthetic Strategy

A foundational understanding of the scaffold's properties and synthesis is crucial for its effective application. The molecule's dual-nature—aromatic heterocycle and aliphatic diamine—dictates its reactivity and utility.

Table 1: Physicochemical Properties of N1-(pyridin-2-yl)ethane-1,2-diamine

| Property | Data | Source |

| Chemical Name | N1-(pyridin-2-yl)ethane-1,2-diamine | - |

| Molecular Formula | C₇H₁₁N₃ | [1] |

| Molecular Weight | 151.21 g/mol | [5] |

| CAS Number | 74764-17-3 | [6][7] |

Core Synthesis: Nucleophilic Aromatic Substitution

The most common and direct method for synthesizing the scaffold is through the nucleophilic aromatic substitution (SNAr) reaction between 2-fluoropyridine and ethylenediamine.[1]

Causality of Experimental Choice:

-

Substrate: 2-Fluoropyridine is an excellent substrate for this reaction. Fluorine is the most electronegative halogen, making the C2 carbon of the pyridine ring highly electron-deficient and thus susceptible to nucleophilic attack. Furthermore, fluoride is a good leaving group in this context.

-

Nucleophile: Ethylenediamine provides the core diamine structure. It acts as the nucleophile, with one of its amine groups attacking the C2 position of the pyridine ring.

-

Conditions: The reaction is typically performed at elevated temperatures (e.g., 120°C) to provide the necessary activation energy for the substitution to occur.[1]

Experimental Protocol: Synthesis of N1-(pyridin-2-yl)ethane-1,2-diamine

-

To a sealed reaction vessel, add 2-fluoropyridine (1.0 eq).

-

Add an excess of ethylenediamine (e.g., 5-10 eq). The excess ethylenediamine also serves as the solvent and base to neutralize the HF formed.

-

Seal the vessel and heat the reaction mixture to 120°C.

-

Maintain the temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess ethylenediamine under reduced pressure.

-

Purify the resulting residue using column chromatography (e.g., silica gel with a dichloromethane/methanol/ammonia gradient) to yield the pure product.

Part 2: The Scaffold in Medicinal Chemistry

The true value of N1-(pyridin-2-yl)ethane-1,2-diamine is realized in its diverse applications, from forming bioactive metal complexes to serving as a foundational piece for complex organic molecules.

Bidentate Ligand in Bio-Inorganic Chemistry

The term "bidentate" signifies that the molecule can bind to a central metal atom through two of its donor atoms.[1] In this case, the nitrogen of the pyridine ring and the terminal primary amine nitrogen of the ethylenediamine chain work in concert to chelate metal ions.

This chelating property is exploited to create metal complexes with unique geometries and electronic properties.[1] Research has explored complexes with various transition metals, such as zinc(II) and nickel(II).[1] In medicinal chemistry, such complexes are investigated for therapeutic potential. For instance, derivatives like N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine are used to form metal complexes studied for their potential in cancer treatment, where the metal center can play a role in mechanisms like redox cycling or DNA interaction.[8]

A Versatile Building Block for Drug Candidates

The primary and secondary amines of the scaffold are key reactive handles for synthetic elaboration, allowing medicinal chemists to build a library of derivatives.

-

Alkylation/Acylation: The amine groups can be easily alkylated or acylated to introduce new substituents, altering the molecule's steric and electronic properties.

-

Linker Chemistry: The ethylenediamine portion can act as a flexible linker to connect the pyridine headgroup to other pharmacophores.

A prominent example of this scaffold's use is in the development of selective 5-HT1A receptor agonists for potential antidepressant therapies.[9] In this work, the core pyridin-2-ylmethyl-amino moiety, derived from a related structure, was incorporated into a larger molecule. The study found that adding substituents to the pyridine ring, such as a 5-methyl group, synergistically enhanced the agonist properties, demonstrating the tuneability of the scaffold.[9]

Furthermore, more complex derivatives highlight the scaffold's utility as an intermediate. For example, N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine is an intermediate used to synthesize metabolites of Efavirenz, a non-nucleoside HIV-1 reverse transcriptase inhibitor.[10] This underscores the scaffold's role in accessing biologically relevant and complex chemical matter.

Part 3: Structure-Activity Relationship (SAR) Insights

Modifying the N1-(pyridin-2-yl)ethane-1,2-diamine scaffold at specific points is a key strategy for optimizing the biological activity of the resulting drug candidates. The following diagram illustrates the key modification points and their potential impact on drug properties.

-

R1 (Pyridine Ring): As seen in the 5-HT1A agonist research, adding small alkyl groups like methyl can enhance potency.[9] Introducing electron-withdrawing or -donating groups can modulate the pKa of the pyridine nitrogen, affecting its hydrogen bonding capability.

-

R2 (Ethylenediamine Backbone): Altering the length or rigidity of this linker (e.g., by adding alkyl groups or incorporating it into a ring) can change how the terminal pharmacophores are presented to the biological target, optimizing the binding geometry.

-

R3 (Terminal Amine): This is the most common point of elaboration. It can be acylated to form amides, reductively aminated to form secondary/tertiary amines, or used as a nucleophile to build out larger, more complex structures. This allows for the attachment of entirely new functional groups designed to interact with specific pockets of a target receptor or enzyme.[11]

Conclusion and Future Outlook

The 2-(2-Aminoethylamino)-pyridine scaffold, or N1-(pyridin-2-yl)ethane-1,2-diamine, is a powerful and versatile tool in the medicinal chemist's arsenal. Its straightforward synthesis and dual functionality as both a bidentate ligand and a synthetically tractable building block make it an attractive starting point for drug discovery campaigns.[1] Its proven utility in constructing enzyme inhibitors, receptor agonists, and bioactive metal complexes demonstrates its broad applicability. As drug discovery continues to demand novel chemical matter with optimized properties, the strategic use of well-characterized and adaptable scaffolds like this one will remain a cornerstone of innovation, enabling the development of the next generation of therapeutics.

References

- Vertex AI Search. (n.d.). Exploring the Synthesis and Applications of N',N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

- Smolecule. (2023, September 15). N1-(Pyridin-2-yl)ethane-1,2-diamine.

- Chem-Impex. (n.d.). N1,N1-Dimethyl-1-(pyridin-2-yl)ethane-1,2-diamine.

- Benchchem. (n.d.). N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine.

- AMERICAN ELEMENTS. (n.d.). N1-(Pyridin-2-yl)ethane-1,2-diamine.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Pyridine Derivatives in Modern Drug Discovery.

- CymitQuimica. (n.d.). N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine.

- Zibo Hangyu Biotechnology Development Co., Ltd. (n.d.). n1-(pyridin-2-yl)ethane-1,2-diamine.

- Royal Society of Chemistry. (n.d.). 2-Aminopyridine – an unsung hero in drug discovery.

- MDPI. (n.d.). Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies.

- ResearchGate. (n.d.). Rational design of the 2-amino-pyrimidine or 2-amino-pyridine derivatives.

- AxisPharm. (n.d.). 3-(3-Methyl-3H-diazirin-3-yl)propanoic acid | CAS.

- PubMed. (n.d.). Novel Derivatives of 2-pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors.

- ChemicalBook. (2025, July 16). N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine.

- PubMed Central. (n.d.). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis.

- PubMed Central. (2021, October 13). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design.

- MDPI. (n.d.). 2-Phenethylamines in Medicinal Chemistry: A Review.

- PubMed. (2022, June 20). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review.

Sources

- 1. Buy N1-(Pyridin-2-yl)ethane-1,2-diamine | 74764-17-3 [smolecule.com]

- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. N1-(Pyridin-2-ylmethyl)ethane-1,2-diamine | CymitQuimica [cymitquimica.com]

- 6. americanelements.com [americanelements.com]

- 7. N1-(PYRIDIN-2-YL)ETHANE-1,2-DIAMINE, CasNo.74764-17-3 Zibo Hangyu Biotechnology Development Co., Ltd China (Mainland) [hangyuchemical.lookchem.com]

- 8. N1,N1,N2-Tris(pyridin-2-ylmethyl)ethane-1,2-diamine | 104170-15-2 | Benchchem [benchchem.com]

- 9. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. N,N'-dimethyl-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine | 136768-57-5 [chemicalbook.com]

- 11. chemimpex.com [chemimpex.com]

The Versatile Chelator: A Technical Guide to 2-(2-Aminoethylamino)-pyridine Dihydrochloride in Coordination Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Ligand Scaffold

In the intricate world of coordination chemistry, the design and synthesis of ligands are paramount to unlocking novel metal complexes with tailored properties and functions. Among the vast arsenal of chelating agents, 2-(2-Aminoethylamino)-pyridine stands out as a versatile and highly effective bidentate or potentially tridentate ligand. This technical guide delves into the coordination chemistry of its common commercially available form, 2-(2-Aminoethylamino)-pyridine dihydrochloride. We will explore its structural features, coordination behavior with various metal ions, detailed methodologies for the synthesis and characterization of its complexes, and highlight its burgeoning applications in catalysis and materials science. This guide is intended to serve as a comprehensive resource for researchers navigating the exciting possibilities offered by this ligand scaffold.

The 2-(2-Aminoethylamino)-pyridine ligand features a pyridine nitrogen and an ethylenediamine fragment, presenting two or three potential donor sites: the pyridine nitrogen, the primary amine, and the secondary amine. This arrangement allows for the formation of stable five-membered chelate rings with metal ions, a thermodynamically favored conformation that drives complex formation. The dihydrochloride salt is the typical starting material, necessitating in-situ deprotonation to liberate the lone pairs on the nitrogen atoms for coordination.

Ligand Activation: The Crucial Deprotonation Step

The use of this compound in coordination chemistry invariably begins with the deprotonation of the ammonium groups. This is a critical step as the protonated form of the ligand is incapable of coordinating to metal centers. The choice of base and reaction conditions is crucial for the successful synthesis of the desired metal complexes.

A common strategy involves the use of a non-coordinating or weakly coordinating base to neutralize the hydrochloride salts. The selection of the base depends on the solvent system and the lability of the metal precursor.

Typical bases used for deprotonation include:

-

Triethylamine (NEt3): A common organic base that is effective in many organic solvents.

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH): Strong inorganic bases, typically used in aqueous or alcoholic solutions.

-

Sodium methoxide (NaOMe) or Sodium ethoxide (NaOEt): Suitable for reactions in anhydrous alcoholic solvents.

The deprotonation process can be visualized as a simple acid-base reaction, freeing the nitrogen atoms to act as Lewis bases and coordinate to a metal center.

Caption: In-situ deprotonation of the dihydrochloride salt.

Coordination Chemistry: A Tour of Metal Complexes

The deprotonated 2-(2-Aminoethylamino)-pyridine ligand readily forms stable complexes with a wide range of transition metal ions. The coordination mode can vary depending on the metal ion, its preferred coordination geometry, and the reaction conditions. The most common coordination mode is as a bidentate N,N'-donor, utilizing the pyridine nitrogen and the primary amino nitrogen to form a five-membered chelate ring.

Platinum(II) and Palladium(II) Complexes: Square Planar Geometries

Platinum(II) and Palladium(II) ions, with their d⁸ electron configuration, strongly favor a square planar coordination geometry. The reaction of 2-(2-Aminoethylamino)-pyridine with K₂[PtCl₄] or K₂[PdCl₄] yields complexes of the type [M(L)Cl₂], where L represents the bidentate ligand.

Table 1: Representative Pt(II) and Pd(II) Complexes

| Complex Formula | Metal Ion | Coordination Geometry | Key Characterization Data |

| [Pt(C₇H₁₀N₂)Cl₂] | Pt(II) | Square Planar | IR: Significant shifts in ν(N-H) and pyridine ring vibrations upon coordination. |

| [Pd(C₇H₁₀N₂)Cl₂] | Pd(II) | Square Planar | IR: Similar shifts to the Pt(II) complex, indicating coordination of both nitrogen donors. |

The formation of these complexes can be confirmed by various spectroscopic techniques. In the infrared (IR) spectrum, the N-H stretching vibrations of the amino group and the ring vibrations of the pyridine moiety are shifted upon coordination to the metal center.

Caption: Chelation of the ligand to a metal center.

Iron(II) Complexes and Catalytic Applications

Iron(II) complexes of amino-pyridine ligands have garnered significant interest due to their catalytic activity.[1][2] These complexes can act as catalysts in atom transfer radical polymerization (ATRP), a powerful technique for the synthesis of well-defined polymers.[1][2] The ligand scaffold allows for fine-tuning of the electronic and steric properties of the iron center, thereby influencing the catalytic performance.[1][2]

The synthesis of these complexes typically involves the reaction of the deprotonated ligand with an iron(II) precursor, such as FeCl₂. The resulting complexes often exhibit a high-spin iron(II) state.[1][2]

Caption: Role of the iron complex in ATRP catalysis.

Copper(II), Zinc(II), and Silver(I) Complexes: Diverse Geometries

The versatility of the 2-(2-Aminoethylamino)-pyridine ligand is further demonstrated by its ability to form complexes with other transition metals, leading to a variety of coordination geometries.

-

Copper(II) Complexes: Copper(II) complexes with Schiff bases derived from 2-(2-aminoethyl)pyridine have been synthesized and characterized.[3][4] X-ray crystal structures have revealed distorted tetrahedral or square pyramidal geometries around the Cu(II) center.[3][4]

-

Zinc(II) Complexes: Zinc(II) complexes with related amino-pyridine ligands have been prepared and structurally characterized, often exhibiting tetrahedral coordination geometries.[5][6]

-

Silver(I) Complexes: Silver(I) has been shown to form dinuclear complexes with 2-(2-aminoethyl)pyridine where the ligand acts as a bridge between two silver centers.

Experimental Protocols: A Practical Guide

The following protocols are generalized procedures based on literature precedents for the synthesis of metal complexes with amino-pyridine ligands.[6] Researchers should adapt these methods based on the specific metal precursor and desired complex.

Protocol 1: Synthesis of a Dichloro[2-(2-aminoethylamino)pyridine]metal(II) Complex (M = Pt, Pd)

Materials:

-

This compound

-

Potassium tetrachloroplatinate(II) (K₂[PtCl₄]) or Potassium tetrachloropalladate(II) (K₂[PdCl₄])

-

Sodium hydroxide (NaOH)

-

Ethanol

-

Water

-

Diethyl ether

Procedure:

-

Ligand Deprotonation: Dissolve this compound (1 mmol) in a minimal amount of water. To this solution, add an aqueous solution of NaOH (2 mmol) dropwise with stirring. The formation of the free ligand can be monitored by a change in pH.

-

Complexation: In a separate flask, dissolve K₂[MCl₄] (1 mmol) in water. Slowly add the aqueous solution of the deprotonated ligand to the solution of the metal salt with vigorous stirring.

-

Precipitation and Isolation: A precipitate of the [M(L)Cl₂] complex should form. Continue stirring the reaction mixture at room temperature for several hours to ensure complete reaction.

-

Purification: Collect the precipitate by vacuum filtration. Wash the solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.

-

Drying: Dry the resulting solid in a vacuum desiccator over P₄O₁₀.

Protocol 2: Synthesis of a Bis[2-(2-aminoethylamino)pyridine]iron(II) Dichloride Complex

Materials:

-

This compound

-

Iron(II) chloride tetrahydrate (FeCl₂·4H₂O)

-

Triethylamine (NEt₃)

-

Anhydrous ethanol or methanol

-

Anhydrous diethyl ether

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Ligand Deprotonation: In a Schlenk flask under an inert atmosphere, suspend this compound (2 mmol) in anhydrous ethanol. Add triethylamine (4 mmol) to the suspension and stir at room temperature for 1-2 hours to ensure complete deprotonation.

-

Complexation: In a separate Schlenk flask, dissolve FeCl₂·4H₂O (1 mmol) in anhydrous ethanol. Transfer this solution via cannula to the flask containing the deprotonated ligand.

-

Reaction: Stir the reaction mixture at room temperature or under gentle reflux for several hours. The progress of the reaction can often be monitored by a color change.

-

Isolation: Reduce the volume of the solvent under vacuum. Add anhydrous diethyl ether to precipitate the complex.

-

Purification: Collect the solid by filtration under an inert atmosphere. Wash the product with anhydrous diethyl ether.

-

Drying: Dry the complex under high vacuum.

Characterization Techniques: Elucidating Structure and Properties

A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of the synthesized metal complexes.

Table 2: Key Characterization Techniques

| Technique | Information Obtained |

| Infrared (IR) Spectroscopy | Confirms coordination by observing shifts in the vibrational frequencies of the N-H bonds of the amino group and the C=N and C=C bonds of the pyridine ring. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | For diamagnetic complexes, ¹H and ¹³C NMR provide detailed structural information in solution. For paramagnetic complexes, NMR can give insights into the electronic structure.[7] |

| UV-Visible (UV-Vis) Spectroscopy | Provides information about the electronic transitions within the complex, including d-d transitions and charge-transfer bands.[8] |

| X-ray Crystallography | Provides definitive information about the solid-state structure, including bond lengths, bond angles, and the overall coordination geometry.[5][9][10] |

| Elemental Analysis | Determines the elemental composition of the complex, confirming its empirical formula. |

| Molar Conductivity | Measures the electrolytic nature of the complex in solution, distinguishing between ionic and neutral species. |

Conclusion and Future Outlook

This compound is a readily accessible and highly versatile precursor for a wide range of coordination complexes. Its ability to form stable chelate rings with numerous metal ions makes it an attractive ligand for fundamental studies and practical applications. The straightforward deprotonation and complexation procedures, coupled with the diverse coordination geometries and properties of the resulting complexes, ensure its continued relevance in coordination chemistry.

Future research in this area is likely to focus on the development of new catalytic systems for organic transformations, the design of novel materials with interesting photophysical or magnetic properties, and the exploration of the biological activity of these metal complexes for potential applications in drug development. The foundational knowledge presented in this guide provides a solid platform for researchers to embark on these exciting avenues of discovery.

References

-

Exploring the Biomolecular and Cytotoxic Activities of Novel Rhenium(I) Compounds with 2‐Aminoguanidine‐Derived Schiff Bases. ResearchGate. [Link]

- Synthesis of Metal Complexes. (2019). Chemistry Research Journal, 4(2), 87-92.

- Thierer, L. M., Jenny, S. E., Shastri, V., & Tonks, I. A. (2020). Amino pyridine iron(II) complexes: Characterization and catalytic application for atom transfer radical polymerization and catalytic chain transfer. Inorganica Chimica Acta, 510, 119739.

-

UV−vis spectra of complexes 1 (orange), 2 (blue), and 3 (red) in CH3CN at rt. ResearchGate. [Link]

- Rastogi, D. K., Pachauri, P. C., Sharma, K. C., & Teotia, M. P. (1976). Complexes of Pt(II) & Pd(II) with 2-(2'-Aminoethyl)pyridine. Indian Journal of Chemistry, 14A, 980-981.

-

X-ray structures of iron/2,6-bis(imino)pyridine complexes (A) 2c, (B)... ResearchGate. [Link]

- El-Gamel, N. E. A., & Al-Benyyan, N. A. (2022). Synthesis, X-ray, Hirshfeld, and AIM Studies on Zn(II) and Cd(II) Complexes with Pyridine Ligands. Molecules, 27(15), 4994.

- SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2-AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. (2012). N. S. S.

-

2-(2-Aminoethyl)pyridine - Optional[1H NMR] - Spectrum - SpectraBase. [Link]

- Barwiolek, M., Szlyk, E., Berg, A., Wojtczak, A., Muziol, T., & Jezierska, J. (2014). Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers. Dalton Transactions, 43(26), 9924-9933.

- Luo, M., Zhang, Y., & Wang, Y. (2012). The synthesis of N–Zn, N–Cu complexes involving 2-amino pyridine and ethylenediamine ligands and application. Journal of Chemical Sciences, 124(2), 435-441.

-

(PDF) Structural studies of copper(II) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic-inorganic layers. ResearchGate. [Link]

Sources

- 1. experts.umn.edu [experts.umn.edu]

- 2. par.nsf.gov [par.nsf.gov]

- 3. Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. ias.ac.in [ias.ac.in]

- 7. spectrabase.com [spectrabase.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

"chemical reactions involving 2-(2-Aminoethylamino)-pyridine dihydrochloride"

An In-Depth Technical Guide to the Chemical Reactivity of 2-(2-Aminoethylamino)-pyridine Dihydrochloride

Introduction

2-(2-Aminoethylamino)-pyridine is a versatile organic compound featuring a pyridine ring linked to an ethylenediamine side chain. This unique structure provides multiple reactive sites: the pyridine ring nitrogen, a secondary amine, and a primary amine. It is typically supplied as a dihydrochloride salt to enhance stability and solubility in polar solvents. The presence of these distinct nitrogen donor atoms makes it an exceptional chelating agent in coordination chemistry, capable of forming stable complexes with a wide range of metal ions.[1][2] Furthermore, the reactivity of its amino groups allows for its use as a foundational building block in the synthesis of more complex organic molecules, including Schiff bases and various derivatives with significant potential in medicinal chemistry and materials science.[3][4][5] This guide provides a detailed exploration of the core chemical reactions involving this compound, offering field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safe Handling

As a dihydrochloride salt, the compound is a solid at room temperature and is generally soluble in water and polar organic solvents like ethanol and methanol.[6] The protonation of the amino groups and the pyridine nitrogen increases its stability but necessitates the use of a base in many reactions to liberate the free amine for nucleophilic attack. The compound is classified as harmful if swallowed, in contact with skin, or inhaled, and it can cause skin and serious eye irritation.[6] Proper personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.[7][8] All manipulations should be performed in a well-ventilated fume hood.[7][9]

Table 1: Safety and Handling Data for this compound

| Property | Information | Citation |

| Hazard Statements | Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation. May cause respiratory irritation. | [6][8] |

| Precautionary Measures | Use personal protective equipment. Avoid breathing dust/vapors. Wash hands thoroughly after handling. Use only in a well-ventilated area. | [6][7][8] |

| First Aid (Eyes) | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a physician. | [6][7] |

| First Aid (Skin) | Wash off with plenty of soap and water. Take off contaminated clothing and wash it before reuse. Consult a physician. | [6][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place. The compound is hygroscopic. | [6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations. | [6][7] |

Core Reactivity I: Reactions at the Amino Groups

The ethylenediamine moiety is the primary hub of reactivity for derivatization, with both the primary and secondary amines capable of acting as nucleophiles.

A. Schiff Base Condensation

The formation of an imine (or azomethine) through the reaction of an amine with an aldehyde or ketone is a cornerstone of organic synthesis. 2-(2-Aminoethylamino)-pyridine readily undergoes this condensation, typically at the more sterically accessible and often more nucleophilic primary amine, to form Schiff base ligands.[10][11] These ligands are of paramount importance in coordination chemistry due to their ability to form stable, multi-dentate complexes with metal ions.[3][12]

Causality Behind Experimental Choices: The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.[10] The subsequent dehydration step to form the C=N double bond is the rate-determining step and is facilitated by removing water, often by azeotropic distillation with a solvent like toluene or by using a dehydrating agent.

Caption: General workflow for the synthesis of a Schiff base ligand.

Detailed Experimental Protocol: Synthesis of a Schiff Base from this compound and Salicylaldehyde

-

Deprotonation: In a round-bottom flask, dissolve 1.0 equivalent of this compound in methanol. Add 2.2 equivalents of a base (e.g., triethylamine or sodium hydroxide) dropwise while stirring to neutralize the hydrochloride and liberate the free amine.

-

Addition of Aldehyde: To this solution, add 1.0 equivalent of salicylaldehyde dissolved in a minimal amount of methanol. The primary amine is expected to react preferentially.

-

Reaction: Add a catalytic amount (2-3 drops) of glacial acetic acid. Reflux the mixture for 4-6 hours.[10] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: After completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates as a solid. If not, reduce the solvent volume under reduced pressure.

-

Purification: Collect the solid by filtration, wash with cold methanol to remove unreacted starting materials, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol.

-

Characterization: Confirm the structure using spectroscopic methods such as FT-IR (disappearance of C=O stretch, appearance of C=N stretch ~1630 cm⁻¹), ¹H NMR, and Mass Spectrometry.

B. N-Acylation

Acylation of the amino groups with agents like acyl chlorides or anhydrides yields stable amide derivatives. This reaction is fundamental for modifying the electronic properties of the molecule or for building larger, more complex structures. While pyridines themselves are generally difficult to acylate via Friedel-Crafts reactions, the amino side chain is readily acylated.[13] The primary amine is typically more reactive than the secondary amine due to less steric hindrance.

Causality Behind Experimental Choices: The reaction is usually performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the HCl byproduct generated when using an acyl chloride.[14] This prevents the protonation of the unreacted amine, which would render it non-nucleophilic. The choice of solvent is critical; aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common.

Caption: Mechanism of N-acylation at the primary amino group.

Core Reactivity II: Coordination Chemistry

The true strength of 2-(2-Aminoethylamino)-pyridine lies in its ability to act as a potent chelating ligand. The spatial arrangement of the three nitrogen atoms—one on the pyridine ring and two on the ethylamino side chain—allows it to bind to a single metal center in a tridentate (N,N',N'') fashion, forming highly stable five-membered chelate rings. It can also act as a bidentate ligand or as a bridging ligand between two metal centers.[1][2]

Causality Behind Experimental Choices: The synthesis of metal complexes typically involves reacting the deprotonated ligand with a suitable metal salt in a solvent that can dissolve both reactants.[15] The choice of metal salt (e.g., chloride, nitrate, acetate) can influence the final structure and coordination geometry of the complex. The reaction is often performed under mild conditions, as the chelate effect provides a strong thermodynamic driving force for complex formation.

Caption: Chelation of a metal ion by the tridentate ligand.

Table 2: Examples of Metal Complexes

| Metal Ion | Resulting Complex Formula (Example) | Coordination Geometry | Key Findings | Citation |

| Cu(II) | [Cu(L)Cl₂] (where L is a Schiff base derivative) | Distorted Tetrahedral/Square Planar | Forms stable complexes with Schiff base derivatives; potential applications as precursors for thin films. | [3] |

| Pt(II), Pd(II) | [M(AEP)X₂] (AEP = ligand, X=Cl, Br) | Square-Planar | The ligand acts as a bidentate chelating agent through the amino and pyridine nitrogens. | |

| Ag(I) | ₂ | Dinuclear, Linear (perturbed) | The ligand acts as a bridging ligand between two silver ions, forming a dinuclear cation. | [1] |

| Zn(II) | [Zn(AEP)(OAc)₂] | Tetrahedral | Forms stable complexes that have been investigated as catalysts for reactions like the Henry reaction. | [16] |

Detailed Experimental Protocol: Synthesis of a Palladium(II) Complex

-

Ligand Preparation: Dissolve this compound in ethanol and neutralize with an ethanolic solution of potassium hydroxide (2 equivalents). A precipitate of KCl will form.

-

Filtration: Filter the mixture to remove the KCl precipitate, yielding a solution of the free ligand in ethanol.

-

Complexation: In a separate flask, dissolve an equimolar amount of palladium(II) chloride (PdCl₂) in a minimal amount of warm ethanol (with a drop of HCl if needed to aid dissolution).

-

Reaction: Slowly add the ethanolic solution of the ligand to the PdCl₂ solution with constant stirring. A color change and/or precipitation of the complex is typically observed.

-

Isolation: Stir the reaction mixture at room temperature for several hours. Collect the resulting solid precipitate by filtration.

-

Purification: Wash the solid with cold ethanol and then diethyl ether to remove any unreacted starting materials and impurities. Dry the complex in a vacuum desiccator.

-

Characterization: Analyze the product using elemental analysis, FT-IR (to observe shifts in N-H and pyridine ring vibration bands upon coordination), and UV-Vis spectroscopy.

Applications in Synthesis and Drug Development

The versatile reactivity of 2-(2-Aminoethylamino)-pyridine and its derivatives makes them valuable in several fields, particularly in medicinal chemistry. Pyridine derivatives are known to possess a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[5][17][18]

-

Antimicrobial Agents: Schiff bases derived from this core structure, and their metal complexes, have been screened for antibacterial and antifungal activity.[11][12] The formation of a metal complex can enhance the biological activity of the organic ligand.

-

Anticancer Research: The pyridine scaffold is a key component in numerous anticancer agents.[18] Derivatives can be designed to interact with biological targets.

-

CNS-Active Agents: Modifications of the pyridine and amino side chain have led to the development of potent and selective agonists for serotonin receptors, with potential applications as antidepressants.[19]

The ability to easily form Schiff bases, amides, and stable metal complexes allows for the creation of large libraries of compounds for high-throughput screening in drug discovery programs.

Conclusion

This compound is a highly functional and synthetically valuable compound. Its reactivity is dominated by the nucleophilic character of the primary and secondary amines of its side chain and its exceptional ability to act as a multidentate chelating ligand for a host of metal ions. Through straightforward reactions such as Schiff base condensation and N-acylation, a vast array of derivatives can be accessed. This chemical versatility, coupled with the inherent biological relevance of the pyridine scaffold, establishes it as a critical tool for researchers in synthetic organic chemistry, coordination chemistry, and drug development.

References

- Vertex AI Search. (2009).

- Thermo Fisher Scientific. (2010).

- Barwiolek, M., et al. (2014). Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers. Dalton Transactions, 43, 9924-9933.

- Sigma-Aldrich. (2025).

- Biochem Chemopharma.

- AK Scientific, Inc. 2-(2-Aminoethylamino)

- Anonymous. (n.d.). Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior.

- Anonymous. (n.d.).

- Anonymous. (n.d.). Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes. MDPI.

- Anonymous. (2019). Chemistry Research Journal, 4(2):87-92.

- Rastogi, D. K., et al. (n.d.). Complexes of Pt(II) & Pd(II) with 2-(2'-Aminoethyl)pyridine.

- Anonymous. (2020). Synthesis And Characterization Of New 2-amino pyridine Derivatives.

- Anonymous. (2022).

- Anonymous. (2022).

- Anonymous. (n.d.).

- Khan, M. A. H., et al. (2005). Silver(I) complexes of 2-(2-aminoethyl)pyridine: nitrate and perchlorate salts of bis[mu-2-(2-aminoethyl)pyridine-kappa(2)N:N']disilver(I). Acta Crystallographica Section C, 61(Pt 6), m281-3.

- Anonymous. (2012). SYNTHESIS OF TRANSITION METAL COMPLEXES INVOLVING 2- AMINOPYRIDINE AND ETHYLENEDIAMINE LIGANDS, THEIR CHARACTERIZATION AND BI. N. S. S.

- ResearchGate. (n.d.).

- Anonymous. (2022).

- Benchchem. (n.d.). Technical Support Center: Synthesis of 2-Amino-2-(pyridin-2-YL)acetic acid Metal Complexes.

- Anonymous. (2015). A Review on the Medicinal Importance of Pyridine Derivatives.

- Anonymous. (n.d.).

Sources

- 1. Silver(I) complexes of 2-(2-aminoethyl)pyridine: nitrate and perchlorate salts of bis[mu-2-(2-aminoethyl)pyridine-kappa(2)N:N']disilver(I) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pvpcollegepatoda.org [pvpcollegepatoda.org]

- 3. Structural studies of copper(ii) complexes with 2-(2-aminoethyl)pyridine derived Schiff bases and application as precursors of thin organic–inorganic layers - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Schiff base containing pyridine groups functionalized water-soluble phthalocyanine: Synthesis, photo-physicochemical properties, and bovine serum albumin binding behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. uwwapps.uww.edu [uwwapps.uww.edu]

- 8. aksci.com [aksci.com]

- 9. biochemopharma.fr [biochemopharma.fr]

- 10. jocpr.com [jocpr.com]

- 11. chemrj.org [chemrj.org]

- 12. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes [mdpi.com]

- 13. m.youtube.com [m.youtube.com]

- 14. researchgate.net [researchgate.net]

- 15. benchchem.com [benchchem.com]

- 16. ias.ac.in [ias.ac.in]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2-(2-Aminoethylamino)-pyridine Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource for understanding and evaluating the critical physicochemical properties of 2-(2-Aminoethylamino)-pyridine dihydrochloride. As a key intermediate or active pharmaceutical ingredient (API), a thorough characterization of its solubility and stability is paramount for successful formulation development, manufacturing, and ensuring therapeutic efficacy and safety. This document moves beyond a simple recitation of facts, providing a senior application scientist's perspective on the causality behind experimental choices and the logic of self-validating protocols. While specific quantitative data for this compound is not extensively available in public literature, this guide provides the robust experimental frameworks necessary for its determination.

Introduction to this compound

2-(2-Aminoethylamino)-pyridine is a diamine derivative of pyridine. The dihydrochloride salt form is often utilized in pharmaceutical development to enhance solubility and stability compared to the free base. A foundational understanding of its physicochemical properties is the first step in any rational drug development program.

Chemical Structure:

Physicochemical Properties Summary:

| Property | Information | Source |

| IUPAC Name | 2-(pyridin-2-yl)ethan-1-amine;dihydrochloride | [] |

| CAS Number | 3343-39-3 | [2][3] |

| Molecular Formula | C₇H₁₂Cl₂N₂ | [3] |

| Molecular Weight | 195.09 g/mol | [][3] |

| Appearance | Powder | [] |

| Melting Point | 185-186 °C | [] |

| Solubility (Qualitative) | Soluble in Water and DMSO. | [] |

Solubility Profile: A Cornerstone of Developability

The therapeutic efficacy of a drug substance is intrinsically linked to its bioavailability, which is heavily influenced by its solubility. As a dihydrochloride salt, this compound is anticipated to have good aqueous solubility. However, a quantitative and comprehensive solubility profile is essential.

Equilibrium Solubility Determination

The equilibrium solubility is a fundamental parameter that dictates the maximum concentration of the drug that can be dissolved in a specific solvent system at a given temperature.

Experimental Protocol: Shake-Flask Method

This is the gold standard method for determining equilibrium solubility.

Step-by-Step Methodology:

-

Preparation of Solvent Systems: Prepare a range of pharmaceutically relevant solvents, including:

-

Purified Water (e.g., Milli-Q®)

-

pH-buffered solutions (e.g., pH 1.2, 4.5, 6.8, 7.4) to mimic physiological conditions.

-

Common organic solvents used in formulation (e.g., ethanol, propylene glycol).

-

-

Sample Preparation: Add an excess amount of this compound to a known volume of each solvent system in sealed vials. The excess solid is crucial to ensure saturation.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

-

Sample Collection and Preparation: After equilibration, allow the suspension to settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable syringe filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Express the solubility in mg/mL or mol/L.

Causality Behind Experimental Choices:

-

Choice of Solvents: The selection of water, physiological pH buffers, and common co-solvents provides a comprehensive understanding of the compound's behavior in both simple and more complex formulation environments.

-

Temperature Control: Performing the study at both ambient (25 °C) and physiological (37 °C) temperatures is critical as solubility is temperature-dependent.

-

Filtration: Filtration is a critical step to ensure that only the dissolved compound is being measured, preventing artificially high solubility values from suspended microparticles.

Data Presentation:

The results should be summarized in a clear and concise table:

| Solvent System | Temperature (°C) | Solubility (mg/mL) |

| Purified Water | 25 | To be determined |

| Purified Water | 37 | To be determined |

| 0.1 N HCl (pH 1.2) | 37 | To be determined |

| Acetate Buffer (pH 4.5) | 37 | To be determined |

| Phosphate Buffer (pH 6.8) | 37 | To be determined |

| Phosphate Buffer (pH 7.4) | 37 | To be determined |

| Ethanol | 25 | To be determined |

| Propylene Glycol | 25 | To be determined |

Visualization of Experimental Workflow:

Caption: Logical Flow of Stability Assessment.

Solution-State Stability (Forced Degradation Studies)

Forced degradation studies are essential for identifying potential degradation products and developing a stability-indicating analytical method.

Experimental Protocol: Stress Conditions

Step-by-Step Methodology:

-

Preparation of Solutions: Prepare solutions of the compound in various stress conditions:

-

Acidic: 0.1 N HCl at an elevated temperature (e.g., 60 °C).

-

Basic: 0.1 N NaOH at room temperature.

-

Oxidative: 3% H₂O₂ at room temperature.

-

Thermal (in solution): In purified water at an elevated temperature (e.g., 60 °C).

-

Photolytic (in solution): In purified water, exposed to light as per ICH Q1B.

-

-

Time Points: Sample the solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples using an HPLC method. The goal is to achieve approximately 5-20% degradation of the parent compound to ensure that the primary degradation products are formed without excessive secondary degradation.

-

Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

Analytical Methodologies

A robust, validated, stability-indicating analytical method is the cornerstone of any solubility and stability study.

Recommended Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Starting HPLC Method Parameters:

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | To be determined by UV scan (e.g., 260 nm) |

| Injection Volume | 10 µL |

Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity of the method is demonstrated by its ability to resolve the parent compound from all potential degradation products generated during the forced degradation studies.

Conclusion

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of this compound. By following the detailed protocols outlined herein, researchers and drug development professionals can generate the critical data necessary to support formulation development, establish appropriate storage and handling procedures, and ensure the quality and efficacy of the final drug product. The emphasis on the causality behind experimental choices and the implementation of self-validating systems will enable the generation of robust and reliable data packages for regulatory submissions.

References

-

PubChem. 2-Pyridineethanamine. [Link]

-

European Medicines Agency. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

-

International Council for Harmonisation. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS Q1B. [Link]

-

BioCrick. Spermidine trihydrochloride | CAS:334-50-9. [Link]

Sources

Methodological & Application

Catalytic Applications of 2-(2-Aminoethylamino)-pyridine Dihydrochloride Complexes: Application Notes and Protocols

Introduction: The Versatility of Pyridine-Based Ligands in Catalysis

The field of homogeneous catalysis has been significantly advanced by the development of bespoke ligands that can finely tune the electronic and steric properties of a metal center. Among these, pyridine-based ligands have emerged as a versatile scaffold due to their strong coordination to a wide range of transition metals and the ease with which their structure can be modified. The ligand 2-(2-Aminoethylamino)-pyridine, derived from its dihydrochloride salt, is a bidentate N,N'-donor ligand that forms stable chelate complexes with various transition metals. The presence of both a pyridyl nitrogen and two amino groups allows for the formation of robust five-membered chelate rings, enhancing the stability of the resulting metal complexes. This structural motif is central to their catalytic activity, influencing substrate binding, activation, and turnover.

This guide provides an in-depth exploration of the catalytic applications of metal complexes formed with 2-(2-Aminoethylamino)-pyridine. We will delve into the mechanistic underpinnings of their catalytic prowess in several key organic transformations, including polymerization, oxidation, and carbon-carbon bond-forming reactions. The protocols provided herein are designed to be robust and reproducible, offering researchers a solid foundation for their own investigations into this fascinating class of catalysts.

I. Synthesis of Metal Complexes with 2-(2-Aminoethylamino)-pyridine